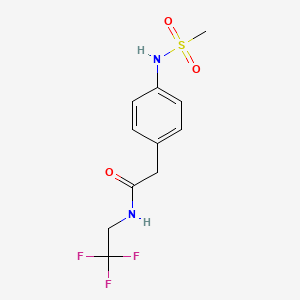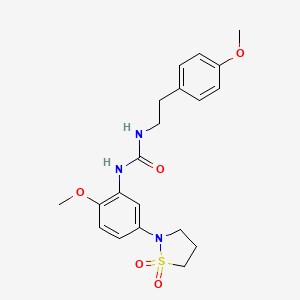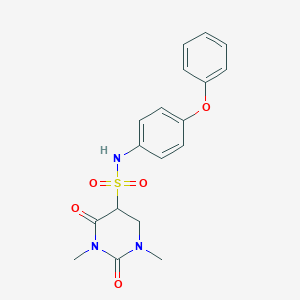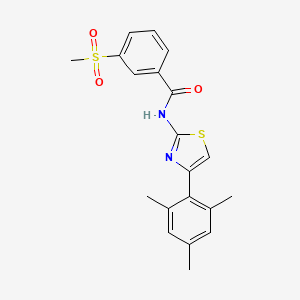
N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-Mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide” is a chemical compound with the molecular formula C19H18N2OS . It is provided by several manufacturers and suppliers .
Physical And Chemical Properties Analysis
The molecular weight of “N-(4-Mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide” is 322.42 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.Scientific Research Applications
Cardiac Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, related to N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide, show potential as selective class III agents for cardiac arrhythmias. These compounds demonstrate potency in in vitro assays and in vivo models of reentrant arrhythmias, comparable to clinically trialed agents (Morgan et al., 1990).
Antimalarial and Antiviral Applications
A study on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including structures similar to N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide, explored their potential as antimalarial agents. These compounds were evaluated for their in vitro antimalarial activity and ADMET properties, showing promising results against Plasmodium species and SARS-CoV-2, highlighting their potential utility in treating malaria and COVID-19 (Fahim & Ismael, 2021).
Anticancer Activity
Synthesis of pro-apoptotic indapamide derivatives, which share a structural resemblance with N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide, has shown significant proapoptotic activity on melanoma cell lines. These findings indicate their potential as anticancer agents, especially against melanoma cancer cells, by inhibiting human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives, including 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles, have been synthesized and characterized for their antimicrobial and antitubercular activities. These compounds exhibited moderate to significant activity against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, demonstrating their potential as antimicrobial and antitubercular agents (Kumar et al., 2013).
Supramolecular Gelators
A study on N-(thiazol-2-yl)benzamide derivatives, closely related to the target compound, explored their role as supramolecular gelators. The research aimed to understand the impact of methyl functionality and multiple non-covalent interactions on gelation behavior, providing insights into the design of new materials for various applications (Yadav & Ballabh, 2020).
properties
IUPAC Name |
3-methylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-12-8-13(2)18(14(3)9-12)17-11-26-20(21-17)22-19(23)15-6-5-7-16(10-15)27(4,24)25/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSJFHQEBMBJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)
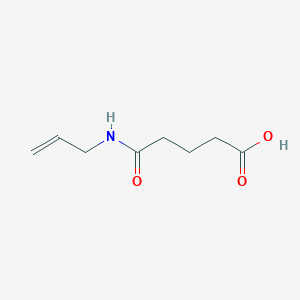
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2872771.png)
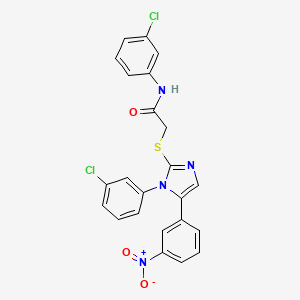
![N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2872776.png)
![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2872777.png)
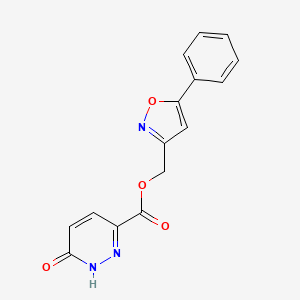
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2872787.png)
